2-((3-Ethylcyclohexyl)oxy)acetic acid
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Overview
Description
2-((3-Ethylcyclohexyl)oxy)acetic acid is an organic compound with the molecular formula C10H18O3 It is characterized by the presence of an ethyl-substituted cyclohexyl group attached to an acetic acid moiety via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-Ethylcyclohexyl)oxy)acetic acid typically involves the etherification of 3-ethylcyclohexanol with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
3-Ethylcyclohexanol+Chloroacetic acid→2-((3-Ethylcyclohexyl)oxy)acetic acid+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are often employed in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This can result in the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether linkage can be cleaved and replaced with other functional groups. Common reagents for these reactions include halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, thiols, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted ethers or esters.
Scientific Research Applications
2-((3-Ethylcyclohexyl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of metabolic pathways and enzyme interactions due to its structural similarity to naturally occurring molecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-((3-Ethylcyclohexyl)oxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The ether linkage and carboxylic acid moiety allow it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its activity.
Comparison with Similar Compounds
- 2-((3-Methylcyclohexyl)oxy)acetic acid
- 2-((3-Propylcyclohexyl)oxy)acetic acid
- 2-((3-Isopropylcyclohexyl)oxy)acetic acid
Comparison: 2-((3-Ethylcyclohexyl)oxy)acetic acid is unique due to the presence of the ethyl group on the cyclohexyl ring, which can influence its physical and chemical properties. Compared to its methyl and propyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound in various applications.
Biological Activity
2-((3-Ethylcyclohexyl)oxy)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which include a cyclohexyl ring substituted with an ethyl group and an acetic acid moiety. This structure may influence its interaction with biological targets.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The compound may act as an inhibitor or modulator of certain biochemical pathways, which can lead to various therapeutic effects.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can reduce paw thickness and weight in animal models of inflammation, demonstrating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
- Case Study : In vivo studies demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 61% with related compounds, indicating a strong anti-inflammatory effect .
Analgesic Properties
The analgesic potential of this compound class has also been explored. Compounds with similar structures have shown promise in pain relief by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response.
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
---|---|---|---|
This compound | TBD | TBD | TBD |
Celecoxib | 298.6 | 0.05 ± 0.02 | High |
Mefenamic Acid | 9.03 ± 0.15 | 1.98 ± 0.02 | Moderate |
Note: TBD indicates that specific IC50 values for this compound are yet to be determined.
Comparative Analysis
When compared to other NSAIDs, the selectivity and potency of this compound against COX enzymes could offer advantages in terms of gastrointestinal safety profiles . The structural similarities with other phenoxy acetic acids suggest a common mechanism that warrants further investigation.
Safety and Toxicology
Safety assessments are crucial for evaluating the therapeutic potential of any new compound. Preliminary studies on related compounds have included evaluations of liver enzymes (AST and ALT), renal function markers (creatinine and urea), and histological examinations to assess potential toxic effects . These studies are essential for understanding the safety profiles and therapeutic windows of such compounds.
Properties
Molecular Formula |
C10H18O3 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-(3-ethylcyclohexyl)oxyacetic acid |
InChI |
InChI=1S/C10H18O3/c1-2-8-4-3-5-9(6-8)13-7-10(11)12/h8-9H,2-7H2,1H3,(H,11,12) |
InChI Key |
NNXFQFPCQPMXKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(C1)OCC(=O)O |
Origin of Product |
United States |
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